Moexiprilat Acyl--D-glucuronide
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Overview
Description
Moexiprilat Acyl–D-glucuronide is a metabolite of Moexiprilat, which is an active metabolite of the prodrug Moexipril. This compound is primarily used in research settings and is known for its role in the metabolism of Moexiprilat. The molecular formula of Moexiprilat Acyl–D-glucuronide is C31H38N2O13, and it has a molecular weight of 646.64 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moexiprilat Acyl–D-glucuronide typically involves the glucuronidation of Moexiprilat. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Moexiprilat. Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of Moexiprilat Acyl–D-glucuronide follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: Moexiprilat Acyl–D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions may involve the formation of reactive oxygen species, which can further modify the compound .
Common Reagents and Conditions: Common reagents used in the reactions of Moexiprilat Acyl–D-glucuronide include acids, bases, and oxidizing agents. For hydrolysis, hydrochloric acid or sodium hydroxide can be used. Oxidation reactions may involve hydrogen peroxide or other oxidizing agents .
Major Products Formed: The major products formed from the reactions of Moexiprilat Acyl–D-glucuronide depend on the specific reaction conditions. Hydrolysis typically results in the formation of Moexiprilat and glucuronic acid. Oxidation can lead to various oxidized derivatives, depending on the extent and conditions of the reaction .
Scientific Research Applications
Moexiprilat Acyl–D-glucuronide is used extensively in scientific research, particularly in the fields of pharmacology and toxicology. It serves as a model compound for studying the metabolism and pharmacokinetics of glucuronide conjugates. Additionally, it is used in research on drug interactions, as it can interact with various enzymes and transporters .
In the field of medicine, Moexiprilat Acyl–D-glucuronide is studied for its potential therapeutic effects and its role in drug metabolism. It is also used in proteomics research to study protein interactions and modifications .
Mechanism of Action
Moexiprilat Acyl–D-glucuronide exerts its effects primarily through its interaction with enzymes involved in drug metabolism. It is known to modulate the activity of angiotensin-converting enzyme, which plays a crucial role in blood pressure regulation. The compound can also interact with other enzymes and transporters, affecting their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Moexiprilat Acyl–D-glucuronide is similar to other acyl glucuronides, such as those formed from carboxylic acid-containing drugs. These compounds share common metabolic pathways and can undergo similar reactions, such as hydrolysis and oxidation. Moexiprilat Acyl–D-glucuronide is unique in its specific structure and the particular enzymes it interacts with .
List of Similar Compounds:- Acyl glucuronides of carboxylic acid drugs
- Acyl glucosides
- S-acyl-CoA thioesters
These compounds are studied for their reactivity and potential toxicity, as well as their roles in drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C31H38N2O13 |
---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
6-[2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41) |
InChI Key |
GRZLEQLIJFMAST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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